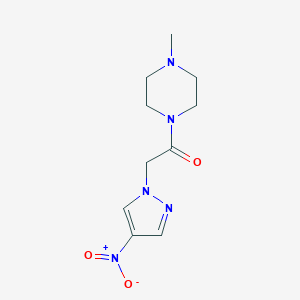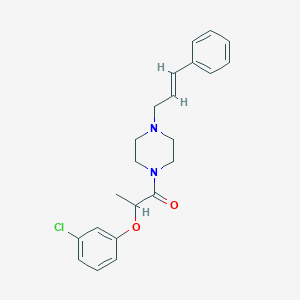
4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of dithiazoles and has been found to possess several unique properties that make it suitable for use in various applications.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine is not fully understood. However, it has been found to inhibit the growth of various microorganisms by disrupting their cell membranes. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to possess antioxidant properties and has been used in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, it has been found to possess anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine in lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Orientations Futures
There are several future directions for research involving 4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine. One potential direction is the development of new drugs for the treatment of antibiotic-resistant infections. Another potential direction is the development of new drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine involves the reaction of 2-chloro-5-methylpyridine with thiosemicarbazide in the presence of a catalyst. The product obtained is then treated with phosphorus pentachloride to yield the final compound.
Applications De Recherche Scientifique
The unique properties of 4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine make it suitable for use in various scientific research applications. It has been found to possess antimicrobial properties and has been used in the development of new antibiotics. Additionally, it has been found to possess antitumor properties and has been used in the development of new cancer drugs.
Propriétés
Formule moléculaire |
C8H6ClN3S2 |
|---|---|
Poids moléculaire |
243.7 g/mol |
Nom IUPAC |
4-chloro-N-(5-methylpyridin-2-yl)dithiazol-5-imine |
InChI |
InChI=1S/C8H6ClN3S2/c1-5-2-3-6(10-4-5)11-8-7(9)12-14-13-8/h2-4H,1H3 |
Clé InChI |
LBEWEPZNDKOVBC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)N=C2C(=NSS2)Cl |
SMILES canonique |
CC1=CN=C(C=C1)N=C2C(=NSS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





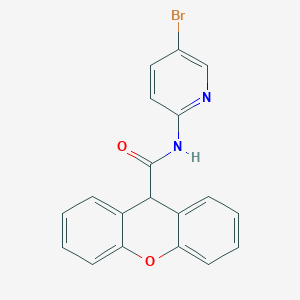

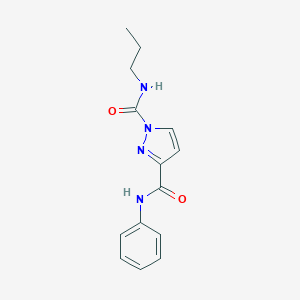
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
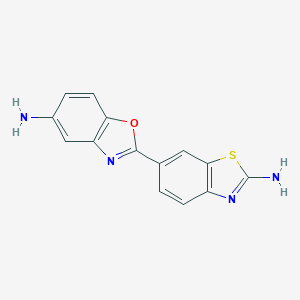
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)
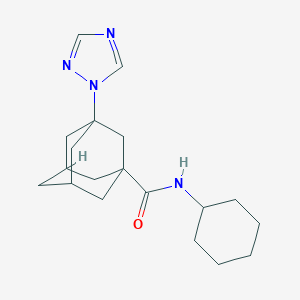
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)
